Aniline Blue

Description

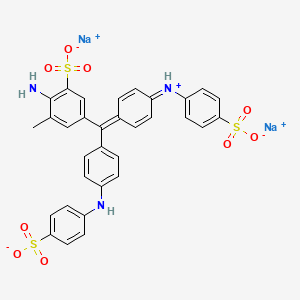

Structure

3D Structure of Parent

Properties

CAS No. |

28631-66-5 |

|---|---|

Molecular Formula |

C32H25N3Na2O9S3 |

Molecular Weight |

737.7 g/mol |

IUPAC Name |

disodium;4-[4-[(4-amino-3-methyl-5-sulfophenyl)-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI Key |

XOSXWYQMOYSSKB-UHFFFAOYSA-L |

SMILES |

CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

28631-66-5 |

physical_description |

Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. Acid Blue 22 |

Origin of Product |

United States |

Foundational & Exploratory

Aniline Blue Staining: A Technical Guide to Its Core Principles and Applications

Aniline (B41778) blue is a versatile, water-soluble dye widely utilized in biological research for its ability to selectively stain specific polysaccharides, primarily β-1,3-glucans.[1] Its application as a fluorescent stain is particularly prominent in plant sciences and mycology for the visualization of callose and fungal cell wall components.[2][3] This guide provides an in-depth overview of the staining principle, detailed experimental protocols, and methods for data quantification for researchers, scientists, and professionals in drug development.

The Core Principle: Fluorescent Staining of β-1,3-Glucans

Aniline blue's primary utility in modern cell biology stems from its fluorochrome properties when bound to specific molecules. The dye, a mixture of triphenylmethane (B1682552) compounds, exhibits a strong affinity for β-1,3-glucan polymers.[4] In plants, this polymer is known as callose, a crucial component involved in cell plate formation, plasmodesmal regulation, and defense responses against pathogens.[5][6] In fungi, β-glucans are major structural components of the cell wall.[7]

The staining mechanism relies on the specific binding of the this compound fluorochrome to the helical structure of β-1,3-glucans.[4] This interaction causes a significant enhancement of the dye's fluorescence. When excited with ultraviolet (UV) or violet light (typically around 365-405 nm), the this compound-glucan complex emits a bright, yellow-green fluorescence (emission peak ~492-510 nm), allowing for high-contrast visualization against the autofluorescence of plant tissues.[1][8][9] The fluorescence intensity is pH-dependent, with optimal performance observed in slightly alkaline conditions (pH 8.5 to 10).[2][9]

Caption: The principle of this compound fluorescent staining.

Key Applications in Scientific Research

This compound staining is a cornerstone technique in several research fields:

-

Plant-Pathogen Interactions : Plants deposit callose at the sites of pathogen attack as a physical barrier to restrict invasion.[2] this compound is used to visualize and quantify these callose depositions, serving as a reliable marker for the activation of plant defense responses.[4][6][10]

-

Intercellular Communication : Callose turnover at plasmodesmata—channels connecting adjacent plant cells—regulates the cell-to-cell trafficking of molecules.[5] Staining allows for the assessment of plasmodesmal permeability by quantifying callose levels.[5][10]

-

Mycology and Phytopathology : The technique is used to visualize fungal structures, such as hyphae and appressoria, within host plant tissues.[2][7] A common method involves using potassium hydroxide (B78521) (KOH) to clear the plant tissue, followed by this compound staining to highlight the glucan-rich fungal cell walls.[2][7]

-

Reproductive Biology : In plants, this compound is used to track pollen tube growth through the pistil to the ovules, which is essential for studying pollination and fertilization processes.[11][12]

-

Connective Tissue Staining : In histology, this compound is a component of various trichrome staining methods (e.g., Masson's trichrome) used to stain collagen fibers blue, aiding in the diagnosis of conditions like fibrosis.[13][14][15]

Experimental Protocols

The following are detailed methodologies for the two most common fluorescent applications of this compound.

This protocol is adapted for visualizing callose deposition in plant leaves, for example, in response to pathogen elicitors.

Caption: Experimental workflow for staining callose in plant tissue.

Methodology:

-

Fixation : Immediately submerge plant tissue samples (e.g., leaf discs) in a fixative solution of 3:1 95% ethanol to glacial acetic acid.[11] Allow samples to fix overnight at room temperature. This step preserves cellular structures and begins the process of chlorophyll (B73375) removal.

-

Softening and Clearing : Remove the fixative and replace it with a 1 M sodium hydroxide (NaOH) solution.[11] Incubate for 2 to 24 hours, depending on tissue thickness and rigidity. This step softens the tissue and clears remaining pigments.

-

Washing : Carefully pipette off the NaOH solution. Gently wash the tissues 3-5 times with distilled water to neutralize the pH and remove residual NaOH.[11]

-

Staining : After the final wash, add the staining solution: 0.01% to 0.1% (w/v) this compound in a phosphate (B84403) buffer (e.g., 0.1 M K₂HPO₄, adjusted to pH 9-10).[2][11] Incubate the samples in the dark (to prevent dye degradation) at room temperature overnight.[3][8]

-

Mounting : Transfer the stained tissue to a microscope slide. Mount in a drop of 50% glycerol to prevent drying and enhance imaging clarity.[12]

-

Visualization : Observe the sample using an epifluorescence microscope equipped with a filter set for UV or violet excitation (e.g., 365/12 nm excitation filter and a >397 nm long-pass emission filter).[8] Callose deposits will fluoresce bright yellow-green.

This protocol is highly effective for visualizing fungal structures within cleared plant tissues.[2]

Caption: Workflow for KOH-Aniline Blue staining of fungi.

Methodology:

-

Tissue Clearing : Place fresh or preserved infected plant specimens in a solution of 1 M potassium hydroxide (KOH).[2] Autoclave for 15 minutes at 121°C. This procedure rapidly clears the host plant cytoplasm and pigments while preserving the structure of fungal hyphae.[2]

-

Rinsing : After autoclaving, carefully pour off the hot KOH and rinse the tissue several times with deionized water until the sample is free of the base.[2]

-

Staining and Mounting : Prepare the stain solution: 0.05% (w/v) this compound dye in 0.067 M K₂HPO₄ buffer, adjusted to pH 9.0.[2] Mount the cleared tissue directly in a drop of this stain solution on a microscope slide and apply a coverslip.

-

Visualization : Immediately examine the preparation under a fluorescence microscope using UV excitation.[2] Fungal hyphae and other structures containing β-glucans will fluoresce brightly, providing high contrast against the cleared plant tissue.[2]

Data Presentation and Quantification

A key advantage of this compound staining is the ability to quantify the biological response. Quantification is typically performed on digital images acquired via fluorescence microscopy.

Caption: Linking plant defense signaling to quantitative data via this compound.

Commonly measured parameters include:

-

Fluorescence Intensity : The average brightness of the fluorescent signal in a defined region of interest (ROI).

-

Number of Callose Deposits : Counting the discrete fluorescent foci per unit area.[10]

-

Area of Deposition : The total area covered by the fluorescent signal.

This data is often processed using software like ImageJ or other automated image analysis platforms.[5][10] The results can be summarized for comparison across different treatments or genotypes.

Table 1: Example Structure for Quantitative Callose Deposition Data

| Treatment Group | n (samples) | Mean Fluorescence Intensity (RFU) ± SE | Callose Deposits (foci/mm²) ± SE |

| Control (Mock) | 20 | 15.2 ± 1.8 | 25.6 ± 3.1 |

| Elicitor A | 20 | 88.7 ± 5.4 | 195.3 ± 12.8 |

| Elicitor B | 20 | 65.1 ± 4.9 | 142.0 ± 10.5 |

| Mutant + Elicitor A | 20 | 22.5 ± 2.1 | 40.1 ± 4.5 |

RFU: Relative Fluorescence Units; SE: Standard Error.

References

- 1. This compound WS - Wikipedia [en.wikipedia.org]

- 2. apsnet.org [apsnet.org]

- 3. This compound and Calcofluor white staining of callose and cellulose in the streptophyte green algae Zygnema and Klebsormidium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Imaging Callose at Plasmodesmata Using this compound: Quantitative Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 6. Reliable detection and quantification of plasmodesmal callose in Nicotiana benthamiana leaves during defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescent staining for Callose with this compound [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. scribd.com [scribd.com]

- 12. Arabidopsis Pollen Tube this compound Staining [bio-protocol.org]

- 13. biognost.com [biognost.com]

- 14. biognost.com [biognost.com]

- 15. This compound: Significance and symbolism [wisdomlib.org]

Aniline Blue Staining: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) blue is a versatile dye with broad applications in biological staining, notably in the identification of callose in plant and fungal tissues, and the differentiation of collagen in animal tissues. Its utility stems from its ability to selectively bind to these specific biopolymers, often resulting in a distinct colorimetric or fluorescent signal. This technical guide provides an in-depth exploration of the core mechanisms governing aniline blue's staining action, supported by experimental protocols and quantitative data.

Core Mechanism of Action: Two Distinct Scenarios

The mechanism of this compound's staining action differs significantly depending on the target molecule: the polysaccharide callose or the protein collagen.

Staining of Callose (β-1,3-Glucans)

This compound is widely used as a fluorescent stain for callose, a β-1,3-glucan found in plants and fungi. The staining mechanism is highly specific and relies on the conformational structure of the polysaccharide.

Molecular Interaction: The fluorescence observed in this compound staining of callose is not from the primary components of the dye, but rather from a minor, weakly fluorescent component present in commercial preparations. This specific fluorochrome exhibits a strong affinity for the helical conformation of β-1,3-glucans. The binding is non-covalent and is thought to involve hydrophobic interactions and hydrogen bonding with the polysaccharide. This interaction is highly dependent on the spatial arrangement of the glucose units, which is unique to the β-1,3 linkage.

Fluorescence Enhancement: In its free state in solution, the this compound fluorochrome has low fluorescence due to the free rotation of its chemical bonds, which dissipates absorbed energy as heat. Upon binding to the helical structure of callose, the intramolecular rotation of the dye molecule is restricted. This increased rigidity and coplanarity reduces non-radiative energy loss, leading to a significant enhancement of fluorescence emission. The optimal pH for this fluorescence is in the alkaline range, typically between 9.0 and 10.0.

Quantitative Spectroscopic Data:

| Parameter | Value | Reference(s) |

| Excitation Maximum | ~395-405 nm | [1][2] |

| Emission Maximum | ~492-510 nm | [1][3] |

| Optimal pH for Fluorescence | 9.0 - 10.0 | [3] |

Staining of Collagen (Trichrome Staining)

In animal histology, this compound is a key component of several trichrome staining methods, such as Masson's trichrome and Gomori's trichrome, which are used to differentiate collagen from other tissues like muscle and cytoplasm.[4] The mechanism here is a multi-step process involving differential affinities of dyes and the critical role of a polyacid.

Principle of Differential Staining: Trichrome staining relies on the sequential application of different anionic dyes with varying molecular sizes and affinities for tissue components. The process typically involves a nuclear stain (e.g., Weigert's iron hematoxylin), a cytoplasmic stain (e.g., Biebrich scarlet-acid fuchsin), and a connective tissue stain (this compound).

Role of Phosphotungstic/Phosphomolybdic Acid: The key to the differential staining lies in the use of phosphotungstic acid or phosphomolybdic acid. This polyacid acts as a "differentiator" and a "mordant".[3][5] After the initial staining with the red cytoplasmic dye, the tissue is treated with the polyacid. This large molecule selectively removes the red dye from the more porous collagen fibers while the red dye is retained in the denser cytoplasm and muscle.[3][5] It is postulated that the polyacid then acts as a mordant, binding to the collagen and facilitating the subsequent binding of the larger this compound dye molecules.[5]

This compound Binding to Collagen: this compound, being a larger molecule, can then penetrate and bind to the collagen fibers from which the smaller red dye has been removed.[3] The binding is thought to occur with basic residues, such as histidine, within the collagen protein.[1][6] The acidic pH of the staining solutions is crucial for maximizing the electrostatic interactions between the anionic dye and the basic groups in the collagen.[5]

Experimental Protocols

This compound Staining for Callose in Plant Tissue

This protocol is adapted from methods used for detecting callose deposition in response to stress.[7]

Reagents:

-

Fixative: Acetic acid/ethanol solution (1:3 v/v)

-

Washing Solution: 150 mM K₂HPO₄ (pH 9.5)

-

This compound Staining Solution: 0.01% (w/v) this compound in 150 mM K₂HPO₄ (pH 9.5)

-

Mounting Medium: 50% Glycerol (B35011)

Procedure:

-

Fix plant tissue (e.g., leaf discs) in acetic acid/ethanol solution overnight until chlorophyll (B73375) is removed.

-

Wash the tissue with the K₂HPO₄ washing solution for 30 minutes.

-

Incubate the tissue in the this compound staining solution for at least 2 hours in the dark.

-

Mount the stained tissue in 50% glycerol on a microscope slide.

-

Observe under a fluorescence microscope with UV excitation (e.g., 395 nm) and blue/green emission (e.g., 495 nm).

Masson's Trichrome Staining for Collagen in Animal Tissue

This is a representative protocol for Masson's Trichrome staining.

Reagents:

-

Fixative: Bouin's solution or 10% neutral buffered formalin.

-

Weigert's Iron Hematoxylin (B73222): Solution A and Solution B, mixed fresh.

-

Biebrich Scarlet-Acid Fuchsin Solution.

-

Phosphomolybdic-Phosphotungstic Acid Solution.

-

This compound Solution.

-

1% Acetic Acid Solution.

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

If fixed in formalin, mordant in Bouin's solution for 1 hour at 56°C.

-

Stain in freshly mixed Weigert's iron hematoxylin for 10 minutes to stain nuclei.

-

Wash in running tap water.

-

Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

-

Rinse in distilled water.

-

Treat with phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Without rinsing, transfer to this compound solution and stain for 5-10 minutes.

-

Rinse in distilled water.

-

Differentiate in 1% acetic acid solution for 1 minute.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Blue

Visualizing the Mechanisms

To further elucidate the core concepts, the following diagrams illustrate the proposed staining mechanisms and a typical experimental workflow.

Caption: Mechanism of this compound fluorescence with callose.

Caption: Simplified workflow of Masson's Trichrome staining.

Conclusion

The staining mechanisms of this compound are multifaceted and tailored to the specific biomolecule of interest. For callose, it involves a specific, conformation-dependent fluorescent interaction with a minor component of the dye. In contrast, its role in trichrome staining is part of a coordinated, multi-step process of differential dye binding and retention, orchestrated by the use of a polyacid. A thorough understanding of these mechanisms is paramount for the accurate application and interpretation of results in research and diagnostic settings. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound staining in their respective fields.

References

- 1. The role of phosphotungstic and phosphomolybdic acids in connective tissue staining I. Histochemical studies | Semantic Scholar [semanticscholar.org]

- 2. This compound WS - Wikipedia [en.wikipedia.org]

- 3. saffronscientific.com [saffronscientific.com]

- 4. biognost.com [biognost.com]

- 5. saffronscientific.com [saffronscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. stainsfile.com [stainsfile.com]

Aniline Blue for the Differential Staining of Collagen and Muscle Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) blue is a vibrant acidic dye integral to various histological staining techniques, most notably Masson's trichrome stain. Its primary utility lies in its ability to selectively stain collagen fibers a distinct blue, providing a stark contrast to the red-staining muscle and cytoplasm, and dark brown to black nuclei. This differential staining capability is indispensable for the histological assessment of tissue architecture, particularly in the context of fibrosis, where the excessive deposition of collagen is a key pathological feature. This guide provides an in-depth overview of the principles, protocols, and quantitative analysis associated with the use of aniline blue for the differentiation of collagen and muscle fibers.

Principle of Differential Staining

The selective staining of collagen by this compound in trichrome methods is not a simple direct staining but a controlled, multi-step process. The underlying principle involves the differential binding of anionic dyes of varying molecular sizes to tissue components, governed by the porosity of the tissue and the application of a polyacid mordant.

The generally accepted mechanism is as follows:

-

Nuclear Staining: An initial nuclear stain, typically Weigert's iron hematoxylin (B73222), is applied to stain the cell nuclei black or blue-black.

-

Cytoplasmic Staining: A red anionic dye of small molecular size, such as Biebrich scarlet or acid fuchsin, is then applied. Due to its small size, it penetrates and stains most tissue components, including cytoplasm, muscle, and collagen.

-

Decolorization and Mordanting: The crucial step involves the application of phosphotungstic acid and/or phosphomolybdic acid. These polyacids act as selective decolorizing agents. They are thought to remove the red dye from the more porous collagen fibers while the red dye is retained in the denser cytoplasm and muscle fibers. Concurrently, these polyacids act as a mordant, creating a link between the collagen fibers and the subsequent this compound stain.

-

Collagen Staining: Finally, this compound, a larger anionic dye, is applied. Due to the mordanting action of the phosphotungstic/phosphomolybdic acid, this compound can now bind specifically to the collagen fibers, staining them an intense blue.

-

Counterstaining and Dehydration: A final brief rinse in a weak acid solution can help to differentiate the staining. The tissue is then dehydrated and mounted for microscopic examination.

The following diagram illustrates the logical workflow of this staining mechanism.

Experimental Protocols

The most common application of this compound for differentiating collagen and muscle is within Masson's Trichrome stain. Several variations of this protocol exist. Below are detailed methodologies for a standard Masson's Trichrome stain.

Reagents

-

Bouin's Solution (Optional Mordant):

-

Picric Acid, saturated aqueous solution: 75 ml

-

Formalin, 37-40%: 25 ml

-

Glacial Acetic Acid: 5 ml

-

-

Weigert's Iron Hematoxylin:

-

Solution A: Hematoxylin (1% in 95% ethanol)

-

Solution B: 29% Ferric Chloride in water with concentrated HCl

-

Working Solution: Mix equal parts of Solution A and B immediately before use.

-

-

Biebrich Scarlet-Acid Fuchsin Solution:

-

Biebrich Scarlet, 1% aqueous: 90 ml

-

Acid Fuchsin, 1% aqueous: 10 ml

-

Glacial Acetic Acid: 1 ml

-

-

Phosphomolybdic-Phosphotungstic Acid Solution:

-

Phosphomolybdic Acid: 2.5 g

-

Phosphotungstic Acid: 2.5 g

-

Distilled Water: 100 ml

-

-

This compound Solution:

-

This compound: 2.5 g

-

Glacial Acetic Acid: 2 ml

-

Distilled Water: 100 ml

-

-

1% Acetic Acid Solution:

-

Glacial Acetic Acid: 1 ml

-

Distilled Water: 99 ml

-

Staining Procedure

The following diagram outlines the typical workflow for a Masson's Trichrome stain.

Detailed Steps:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Transfer to 100% Ethanol: 2 changes, 3 minutes each.

-

Transfer to 95% Ethanol: 2 changes, 3 minutes each.

-

Transfer to 70% Ethanol: 3 minutes.

-

Rinse in running tap water.

-

-

Mordanting (for formalin-fixed tissues):

-

Incubate slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.[1]

-

Allow slides to cool and wash thoroughly in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Cytoplasmic Staining:

-

Differentiation:

-

Collagen Staining:

-

Final Rinse and Dehydration:

-

Mounting:

-

Mount with a resinous mounting medium.[2]

-

Expected Results:

Quantitative Data Presentation

The quantification of collagen deposition is a critical application of this compound staining, particularly in fibrosis research. Digital image analysis of stained tissue sections allows for objective and reproducible quantification.

| Parameter | Method | Description | Representative Findings |

| Fibrosis Scoring | Semi-quantitative scoring (e.g., Ishak, METAVIR) | Pathological assessment of the extent and distribution of fibrosis based on a predefined scoring system. | Combination of Hematoxylin & Eosin (H&E) with a rapid chromotrope this compound (CAB) stain resulted in a higher fibrosis score in 20% of liver biopsy specimens compared to H&E alone.[5][6] |

| Collagen Area Fraction | Digital Image Analysis (e.g., ImageJ, Visiopharm) | Software-based quantification of the blue-stained area relative to the total tissue area.[7] | In a study of wound healing, this compound staining was significantly weaker in ischemic and hyperglycemic wounds at day 7, indicating a delay in collagen deposition.[2] |

| Staining Intensity | Densitometry | Measurement of the optical density of the this compound stain, which can correlate with collagen concentration.[8] | A study on articular cartilage found a significant correlation between the optical density of this compound and collagen content after the enzymatic removal of proteoglycans.[8] |

| Combined Analysis | Histo-immunohistochemistry | Combination of this compound staining with immunohistochemical detection of other markers. | A protocol has been developed for the combined detection of macrophages (using Iba-1 antibody) and collagen fibers (using this compound) in liver tissue.[9] |

Alternative and Modified this compound Staining Methods

While Masson's trichrome is the most prevalent, other methods also utilize this compound for connective tissue staining.

-

Gomori's Trichrome Stain: This method is similar to Masson's but uses a one-step staining solution containing chromotrope 2R, light green or this compound, and phosphotungstic acid.

-

Mallory's this compound Collagen Stain: This technique is particularly useful for demonstrating collagenous fibrils, cartilage, and bone.[10]

-

Combined Immunohistochemistry-Aniline Blue: this compound staining can be combined with immunohistochemistry to simultaneously visualize collagen deposition and specific cellular markers, providing more comprehensive contextual information.[11]

Conclusion

This compound is a powerful and versatile tool for the differential visualization of collagen and muscle fibers. Its application, primarily through the Masson's trichrome stain, provides invaluable qualitative and quantitative data for researchers in various fields, including pathology, fibrosis research, and drug development. The detailed protocols and quantitative approaches outlined in this guide offer a solid foundation for the effective implementation of this compound staining in the laboratory. The ability to quantify collagen deposition with high precision using digital image analysis further enhances the utility of this classic histological stain in modern research.

References

- 1. newcomersupply.com [newcomersupply.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]

- 5. Fast Chromotrope this compound Special Stain Is a Useful Tool to Assess Fibrosis on Liver Biopsy During Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Analysis of Generalized Fibrosis in Mouse Tissue Sections with Masson’s Trichrome Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Technology of Combined Identification of Macrophages and Collagen Fibers in Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Aniline Blue as a Fluorescent Stain for Glycogen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of aniline (B41778) blue as a fluorescent stain for glycogen (B147801). It addresses the compound's validated applications, presents detailed experimental protocols for established glycogen staining methods, summarizes quantitative data, and illustrates key biological pathways and experimental workflows.

Executive Summary

Contrary to some historical or niche reporting, aniline blue is not a standard or recommended fluorescent stain for glycogen in modern cell biology and drug development. While a 1984 study suggested its use, the scientific community predominantly relies on more specific, sensitive, and validated methods.[1] this compound is primarily established as a fluorescent stain for callose (a β-1,3-glucan) in plants and as a component of polychrome stains, like Masson's Trichrome, for visualizing collagen in connective tissues.[2][3][4]

This guide clarifies the appropriate uses of this compound and details the current gold-standard methods for fluorescently detecting and quantifying cellular glycogen. These include the Periodic Acid-Schiff (PAS) reaction adapted for fluorescence and immunofluorescence (IF) techniques using specific antibodies.

This compound: Primary Applications and Staining Mechanism

This compound WS (Water Soluble) is a mixture of trisulfonates of triphenyl rosaniline and diphenyl rosaniline.[4] Its primary, validated uses in scientific research include:

-

Plant Biology : As a specific fluorescent stain for callose, where it is used to visualize structures like sieve plates in phloem and sites of wounding or infection.[5][6] Under UV excitation (approx. 365 nm), it emits a bright yellow-green or blue fluorescence.[4][5]

-

Histology : As a component of polychromatic stains to visualize connective tissue. In Masson's and Mallory's trichrome stains, this compound imparts a deep blue color to collagen fibers, allowing them to be distinguished from muscle (red) and cytoplasm (pink).[2][3][7]

A 1984 study did propose that this compound could be used as a fluorescent stain for glycogen, suggesting the mechanism involves fluorescence enhancement upon binding to the polymer.[1] However, this application has not been widely adopted, likely due to the superior specificity and signal intensity of other methods.

Established Methods for Fluorescent Glycogen Staining

For reliable and quantifiable visualization of glycogen, researchers should employ one of the following established techniques.

Periodic Acid-Schiff (PAS) Staining for Fluorescence

The PAS stain is the most common chemical method for detecting polysaccharides like glycogen.[8] The reaction can be adapted for quantitative fluorescence imaging.

Principle:

-

Oxidation: Periodic acid oxidizes the vicinal diols in the glucose rings of glycogen, creating aldehyde groups.[8]

-

Labeling: The newly formed aldehydes react with a Schiff-type reagent, which is a fluorescent molecule, resulting in a stable, fluorescent adduct at the site of glycogen.[8][9] The resulting adducts are intensely fluorescent, allowing for quantification through image analysis.[10]

Immunofluorescence (IF) for Glycogen and Related Proteins

Immunofluorescence offers high specificity by using antibodies that target either glycogen itself or key enzymes involved in its metabolism.

Principle:

-

Primary Antibody: A specific primary antibody is used to bind to the target antigen. Common targets include:

-

Secondary Antibody: A fluorescently-labeled secondary antibody binds to the primary antibody, providing the signal for visualization with a fluorescence microscope.

Fluorescent Glucose Analogs

This technique allows for the visualization of glycogen synthesis in living cells.

Principle: A fluorescently tagged glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is taken up by cells.[13][14] Cellular enzymes process the analog and incorporate it into growing glycogen polymers. The resulting "fluorescent glycogen" can be tracked in real-time to study metabolic dynamics.[12][14]

Quantitative Data Summary

Direct quantitative comparisons of fluorescence intensity between this compound and standard glycogen stains are absent in recent literature. However, data for established methods demonstrate their suitability for quantitative analysis.

| Staining Method | Principle | Target | Specificity Control | Quantitative Capability | Key Findings / EC50 Values |

| Fluorescent PAS | Chemical oxidation and reaction with a fluorescent Schiff reagent.[9] | Glycogen and other polysaccharides (glycoproteins, mucins).[8] | Diastase (B600311)/Amylase digestion (removes glycogen).[8][15] | High. Signal intensity correlates with glycogen content.[9][10] | Insulin-stimulated glycogen storage in primary rat hepatocytes: EC50 = 0.31 nM .[9] |

| Immunofluorescence | Antibody-antigen binding. | Glycogen polymer or associated enzymes (e.g., Glycogen Synthase).[11] | Primary antibody omission; isotype controls. | High. Signal co-localizes with target protein/polymer. | Co-localization of glycogen-binding probes with anti-glycogen antibodies confirms specificity in models of Pompe and Lafora disease.[11] |

| 2-NBDG Incorporation | Metabolic uptake and incorporation of a fluorescent glucose analog.[14] | Newly synthesized glycogen. | Pharmacological inhibition/stimulation of glycogen synthesis.[12] | Moderate to High. Measures rate of synthesis and localization in living cells.[12][14] | Fluorescence intensity increases over time with glucose incubation and can be modulated by drugs affecting glycogen metabolism.[12][14] |

Detailed Experimental Protocols

Protocol: Fluorescent Periodic Acid-Schiff (PAS) Staining

This protocol is adapted for cultured cells on coverslips or chamber slides.

-

Cell Culture and Fixation:

-

Culture cells to desired confluency on glass coverslips or chamber slides.

-

Wash cells briefly with Phosphate-Buffered Saline (PBS).

-

Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash 3 times with PBS for 5 minutes each.

-

-

Control Slide (Diastase Digestion):

-

For a negative control, incubate one slide/coverslip in 0.5% diastase solution for 1 hour at 37°C to digest glycogen.

-

Rinse thoroughly with distilled water.

-

-

Oxidation:

-

Incubate all slides (including control) in 1% Periodic Acid solution for 10 minutes at room temperature.

-

Rinse 3 times with distilled water.

-

-

Fluorescent Labeling:

-

Incubate slides with a fluorescent Schiff reagent (e.g., one containing 7-amino-4-methylcoumarin[16] or using the inherent fluorescence of standard Schiff reagent[9]) for 30-60 minutes at room temperature in the dark.

-

Wash thoroughly with a sulfite (B76179) wash solution or distilled water.

-

-

Counterstaining and Mounting:

-

If desired, counterstain nuclei with a DNA dye like DAPI (4′,6-diamidino-2-phenylindole).

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Visualization:

-

Image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. Glycogen will appear as bright fluorescent deposits in the cytoplasm.

-

Protocol: Immunofluorescence Staining for Glycogen

This protocol is for cultured cells fixed on coverslips.

-

Cell Culture and Fixation:

-

Prepare and fix cells as described in step 1.1 of the PAS protocol. Alternatively, fix with ice-cold methanol (B129727) for 10 minutes at -20°C.[17]

-

-

Permeabilization:

-

If using a PFA fixation, permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Wash 3 times with PBS.

-

-

Blocking:

-

Incubate cells in a blocking buffer (e.g., 5% Normal Goat Serum, 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., anti-glycogen or anti-glycogen synthase) in the blocking buffer according to the manufacturer's datasheet.

-

Incubate with cells overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[18]

-

-

Secondary Antibody Incubation:

-

Wash cells 3 times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488) in the blocking buffer.

-

Incubate for 1 hour at room temperature in the dark.[18]

-

-

Counterstaining and Mounting:

-

Wash 3 times with PBS.

-

Counterstain nuclei with DAPI.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Visualization:

-

Image using a fluorescence microscope.

-

Mandatory Visualizations

Diagrams of Experimental Workflows

Caption: Comparative workflows for fluorescent PAS and Immunofluorescence staining.

Diagrams of Signaling Pathways

The insulin (B600854) signaling pathway is a primary activator of glycogen synthesis.

Caption: Insulin signaling pathway activating glycogen synthesis.

The glucagon (B607659) and epinephrine (B1671497) signaling pathways are primary activators of glycogen degradation.

Caption: Glucagon/Epinephrine pathway activating glycogen degradation.

References

- 1. Novel application of this compound. Fluorescent staining of glycogen and some protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agarscientific.com [agarscientific.com]

- 3. biognost.com [biognost.com]

- 4. This compound WS - Wikipedia [en.wikipedia.org]

- 5. This compound and Calcofluor white staining of callose and cellulose in the streptophyte green algae Zygnema and Klebsormidium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent staining for Callose with this compound [protocols.io]

- 7. newcomersupply.com [newcomersupply.com]

- 8. Periodic acid–Schiff stain - Wikipedia [en.wikipedia.org]

- 9. Development of a quantitative 96-well method to image glycogen storage in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel method for detection of glycogen in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Fluorescent glycogen" formation with sensibility for in vivo and in vitro detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Special Stains [webpath.med.utah.edu]

- 16. Fluorescent periodic acid Schiff-like staining combined with standard cytologic staining of the same cytologic specimen may facilitate cytopathologic diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. scbt.com [scbt.com]

Aniline Blue: A Technical Guide to Staining Fungal Structures for Researchers and Drug Development Professionals

An in-depth exploration of aniline (B41778) blue staining, detailing its mechanism, application in quantifying fungal biomass, and its role in assessing antifungal efficacy. This guide provides comprehensive experimental protocols and visual workflows to empower researchers in mycology and drug discovery.

Introduction

Aniline blue is a versatile dye widely employed in mycological and plant pathology research for the visualization of fungal structures. Its primary application lies in the specific staining of β-1,3-glucans, a key component of fungal cell walls and callose deposits in plants. This fluorochrome proves invaluable for elucidating the intricacies of fungal morphology, quantifying fungal biomass, and assessing the impact of antifungal agents. This technical guide furnishes researchers, scientists, and drug development professionals with a thorough understanding of this compound staining, encompassing its theoretical underpinnings, practical applications, and detailed experimental procedures.

Mechanism of Action

This compound itself is a triarylmethane dye. However, the fluorescence observed in staining procedures is primarily attributed to a component within commercial this compound preparations known as sirofluor. Sirofluor exhibits a specific affinity for β-1,3-glucans. Upon binding, the fluorochrome is excited by ultraviolet (UV) or violet light, leading to the emission of a bright yellow-green fluorescence. This specific interaction allows for the clear differentiation of fungal hyphae, spores, and other structures from surrounding tissues, which may autofluoresce at different wavelengths. The intensity of this fluorescence can be correlated with the amount of β-1,3-glucan present, providing a quantitative measure of fungal presence and cell wall integrity.

Quantitative Data Presentation

The quantitative application of this compound staining lies in the correlation between fluorescence intensity and the amount of fungal material. This allows for the assessment of fungal growth, biomass, and the effects of antifungal treatments. Below are tables summarizing typical quantitative data that can be obtained using this compound staining and subsequent image analysis.

| Parameter Quantified | Fungal Species | Treatment | Method of Quantification | Typical Results |

| Fungal Biomass | Sclerotium rolfsii, Schizophyllum commune | Fermentation | This compound fluorescence assay | Linear calibration curve from 30 mg/L to 6 g/L (R² > 99.8%)[1] |

| Cell Wall Damage | Candida albicans | Emodin (antifungal) | Fluorescence Microscopy | Decreased fluorescence intensity compared to control, indicating inhibition of (1,3)-β-D-glucan synthase[2] |

| β-Glucan Exposure | Aspergillus fumigatus, Aspergillus terreus, Scedosporium apiospermum, etc. | Caspofungin (antifungal) | Fluorescence Microscopy | Increased this compound staining, indicating unmasking of β-glucan in the cell wall[3] |

| Fungal Structures | Exserohilum turcicum on maize | Inoculation | Fluorescence Microscopy and Image Analysis | Quantification of conidia, hyphal structures, and appressoria[4][5] |

| Antifungal Compound | Target Fungi | This compound Staining Observation | Interpretation |

| Caspofungin | Aspergillus fumigatus | Increased fluorescence intensity on hyphae | Unmasking of β-1,3-glucan, indicating cell wall stress[3] |

| Emodin | Candida albicans | Reduced fluorescence intensity | Inhibition of (1,3)-β-D-glucan synthase, leading to decreased cell wall glucan[2] |

| General (Screening) | Various | Alterations in fluorescence patterns (e.g., patchy, dim, or overly intense staining) | Potential cell wall active compounds or agents affecting fungal morphology |

Experimental Protocols

Detailed methodologies for key this compound staining experiments are provided below. These protocols can be adapted based on the specific fungal species and experimental goals.

Protocol 1: KOH-Aniline Blue Fluorescence Staining for Fungi in Plant Tissues

This method is highly effective for visualizing fungal structures within plant tissues by clearing the plant material and enhancing fungal fluorescence.[4][6][7]

Materials:

-

1 M Potassium Hydroxide (KOH)

-

Deionized water

-

This compound Staining Solution (0.05% w/v this compound in 0.067 M K₂HPO₄, pH 9.0)

-

Fresh or preserved plant specimens infected with fungi

-

Autoclave

-

Glass slides and coverslips

-

Fluorescence microscope with UV excitation

Procedure:

-

Place fresh or preserved specimens in a 50 ml solution of 1 M KOH.

-

Autoclave for 15 minutes at 121°C to clear the plant tissues.

-

Carefully rinse the specimens three times with deionized water.

-

Mount the cleared specimens on a glass slide in a few drops of the this compound staining solution.

-

Incubate for at least 5 minutes.

-

Place a coverslip over the specimen, avoiding air bubbles.

-

Examine under a fluorescence microscope using UV excitation. Fungal structures will fluoresce brightly against the cleared plant tissue.

Protocol 2: Lactophenol this compound (LPCB) Staining for Fungal Cultures

LPCB is a classic and simple method for the morphological identification of fungi grown in culture. The components of the stain help to kill, fix, and stain the fungi.[8][9][10][11][12]

Materials:

-

Lactophenol this compound (LPCB) solution (Phenol, lactic acid, glycerol, this compound, and distilled water)

-

Fungal culture

-

Teasing needles or inoculating loop

-

Glass slides and coverslips

-

Microscope

Procedure:

-

Place a drop of LPCB solution in the center of a clean glass slide.

-

Using a sterile teasing needle or inoculating loop, carefully remove a small portion of the fungal colony.

-

Transfer the fungal material to the drop of LPCB on the slide.

-

Gently tease apart the fungal mycelium with two teasing needles to separate the hyphae and reproductive structures.

-

Carefully lower a coverslip over the preparation, avoiding air bubbles.

-

Examine the slide under a microscope at low and high power for morphological details. Fungal elements will stain blue.

Protocol 3: this compound Staining for Quantifying Fungal Cell Wall Damage

This protocol is designed for in vitro studies to assess the impact of antifungal compounds on the cell wall integrity of yeasts and molds.[2][13]

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Antifungal compound of interest

-

Appropriate culture medium

-

Phosphate-buffered saline (PBS)

-

This compound Staining Solution (e.g., 0.1 mg/mL in sterile water)

-

Fluorescence microscope or microplate reader with fluorescence capabilities

Procedure:

-

Grow the fungal culture in the presence of various concentrations of the antifungal compound. Include an untreated control.

-

After the desired incubation period, harvest the fungal cells by centrifugation.

-

Wash the cells twice with PBS to remove residual media and compound.

-

Resuspend the cells in the this compound staining solution.

-

Incubate in the dark for a specified period (e.g., 10-30 minutes).

-

Wash the cells again with PBS to remove excess stain.

-

Mount the cells on a slide for microscopic observation or transfer to a microplate for quantitative fluorescence measurement.

-

Analyze the fluorescence intensity. A decrease in fluorescence may indicate inhibition of β-1,3-glucan synthesis, while an increase could suggest cell wall stress and unmasking of glucans.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the application of this compound staining in fungal research.

References

- 1. Quantitative assay of β-(1,3)-β-(1,6)-glucans from fermentation broth using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Caspofungin-Mediated β-Glucan Unmasking and Enhancement of Human Polymorphonuclear Neutrophil Activity against Aspergillus and Non-Aspergillus Hyphae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Fluorescence Microscopy Using this compound Staining to Study the Maize -Exserohilum turcicum Pathosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apsnet.org [apsnet.org]

- 7. Phytopathology 1996 | Applications of KOH-Aniline Blue Fluorescence in the Study of Plant-Fungal Interactions [apsnet.org]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Lactophenol Cotton Blue (LPCB) Mounts • Microbe Online [microbeonline.com]

- 11. Lactophenol Cotton Blue (LPCB). | Mycology | University of Adelaide [mycology.adelaide.edu.au]

- 12. medicallabnotes.com [medicallabnotes.com]

- 13. Rapid screening method of Saccharomyces cerevisiae mutants using calcofluor white and this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aniline Blue in Masson's Trichrome Staining: A Technical Guide for Collagen Visualization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of aniline (B41778) blue in Masson's trichrome staining for the specific visualization and potential quantification of collagen fibers. Masson's trichrome is a cornerstone histological technique, essential for understanding tissue architecture, particularly in the context of fibrosis, tissue engineering, and drug-induced tissue remodeling. This document provides a detailed overview of the staining principle, comprehensive experimental protocols, and visual representations of the underlying biological and experimental pathways.

The Chemical Principle of Masson's Trichrome Staining with Aniline Blue

Masson's trichrome is a differential staining technique that utilizes three distinct dyes to color various tissue components.[1] The method is renowned for its ability to vividly contrast collagen fibers in blue against red-staining muscle and cytoplasm, with nuclei stained black.[2] The selectivity of the stain is based on the differential permeability of tissues and the molecular size of the dyes employed.[3]

The core principle involves the sequential application of three solutions:

-

Weigert's Iron Hematoxylin (B73222): This initial step stains the cell nuclei a dark blue or black. The iron mordant makes the nuclear staining resistant to decolorization by the subsequent acidic dye solutions.[1]

-

Biebrich Scarlet-Acid Fuchsin: This solution is an acidic dye mixture that initially stains all acidophilic tissue components, including cytoplasm, muscle, and collagen, a vibrant red.[4]

-

Phosphomolybdic/Phosphotungstic Acid: This crucial differentiation step utilizes the large polyacids, phosphomolybdic acid and/or phosphotungstic acid. These molecules are believed to act as decolorizing agents by removing the Biebrich scarlet-acid fuchsin from the more permeable collagen fibers, while the less permeable muscle and cytoplasm retain the red stain.[4][5] Furthermore, these polyacids are thought to act as a mordant, creating a charge linkage between the collagen fibers and the subsequent this compound dye.[4]

-

This compound: This final staining step employs this compound, a large anionic dye. Due to the preceding differentiation step, the this compound selectively binds to the now receptive collagen fibers, staining them a distinct blue.[4][6] The acidic environment, often maintained by the addition of acetic acid, enhances the selectivity of this compound for collagen.[4]

The final result is a striking color contrast: black nuclei, red cytoplasm and muscle, and blue collagen.[2]

Experimental Protocols

Reproducible and high-quality Masson's trichrome staining requires meticulous adherence to established protocols. Below are detailed methodologies for the preparation of reagents and the staining procedure itself. Both a conventional and a microwave-assisted protocol are provided for flexibility.

Reagent Preparation

The following table summarizes the preparation of the necessary solutions for Masson's Trichrome staining. Concentrations and volumes can be adjusted as needed, but the ratios should be maintained for optimal results.

| Reagent | Components | Preparation Instructions |

| Bouin's Solution (Mordant) | Saturated Picric Acid: 75 mlFormaldehyde (40%): 25 mlGlacial Acetic Acid: 5 ml | Mix the components thoroughly. This solution improves the quality of the stain, especially for formalin-fixed tissues.[1][7] |

| Weigert's Iron Hematoxylin | Stock Solution A: Hematoxylin: 1 g95% Ethanol: 100 mlStock Solution B: 29% Ferric Chloride in water: 4 mlDistilled Water: 95 mlConc. HCl: 1 ml | Prepare stock solutions A and B separately. For the working solution, mix equal parts of stock A and stock B. The working solution is stable for up to 3 months.[2][7] |

| Biebrich Scarlet-Acid Fuchsin | 1% Aqueous Biebrich Scarlet: 90 ml1% Aqueous Acid Fuchsin: 10 mlGlacial Acetic Acid: 1 ml | Combine the solutions and mix well. This solution can be saved and reused.[2] |

| Phosphomolybdic-Phosphotungstic Acid | 5% Phosphomolybdic Acid: 25 ml5% Phosphotungstic Acid: 25 ml | Mix equal parts of the 5% solutions. It is recommended to prepare this solution fresh.[2][4] |

| This compound Solution | This compound: 2.5 gGlacial Acetic Acid: 2 mlDistilled Water: 100 ml | Dissolve the this compound in the distilled water and then add the glacial acetic acid.[7] |

| 1% Acetic Acid Solution | Glacial Acetic Acid: 1 mlDistilled Water: 99 ml | Add the acetic acid to the distilled water and mix. This is used as a differentiating rinse.[7] |

Staining Procedures

The following tables outline the steps for both a conventional and a microwave-assisted Masson's Trichrome staining procedure. The microwave method can significantly reduce the staining time.

Table 2.1: Conventional Staining Protocol

| Step | Procedure | Incubation Time |

| 1 | Deparaffinize sections and rehydrate to distilled water. | - |

| 2 | Mordant in Bouin's solution at 56-60°C.[8] | 1 hour |

| 3 | Rinse in running tap water to remove the yellow color.[9] | 5-10 minutes |

| 4 | Stain in Weigert's iron hematoxylin working solution.[2] | 10 minutes |

| 5 | Rinse in running warm tap water.[2] | 10 minutes |

| 6 | Stain in Biebrich scarlet-acid fuchsin solution.[2] | 10-15 minutes |

| 7 | Rinse in distilled water. | Brief |

| 8 | Differentiate in phosphomolybdic-phosphotungstic acid solution.[2] | 10-15 minutes |

| 9 | Transfer directly to this compound solution and stain.[2] | 5-10 minutes |

| 10 | Rinse briefly in distilled water.[2] | Brief |

| 11 | Differentiate in 1% acetic acid solution.[2] | 2-5 minutes |

| 12 | Dehydrate quickly through graded alcohols, clear in xylene, and mount.[2] | - |

Table 2.2: Microwave Staining Protocol

| Step | Procedure | Incubation Time |

| 1 | Deparaffinize sections and rehydrate to distilled water. | - |

| 2 | Place slides in Bouin's solution and microwave on high.[10] | 30 seconds, then rest for 5 minutes |

| 3 | Rinse in running tap water to remove the yellow color.[9] | 3-5 minutes |

| 4 | Stain in Weigert's iron hematoxylin working solution.[10] | 10 minutes |

| 5 | Rinse in deionized water.[10] | 5-10 minutes |

| 6 | Stain in Biebrich scarlet-acid fuchsin solution.[10] | 5-10 minutes |

| 7 | Rinse in deionized water.[10] | 30 seconds |

| 8 | Place in phosphomolybdic-phosphotungstic acid solution.[10] | 5 minutes |

| 9 | Stain in this compound solution.[10] | 5-10 minutes |

| 10 | Place in 1% acetic acid solution.[10] | 1 minute |

| 11 | Rinse in deionized water.[10] | 30 seconds |

| 12 | Dehydrate through graded alcohols, clear in xylene, and mount.[10] | - |

Visualization of Workflows and Pathways

To further elucidate the experimental process and the underlying biological context, the following diagrams are provided in the DOT language for use with Graphviz.

Masson's Trichrome Staining Workflow

This diagram illustrates the sequential steps involved in the Masson's Trichrome staining procedure.

References

- 1. news-medical.net [news-medical.net]

- 2. benchchem.com [benchchem.com]

- 3. Histochemical quantification of collagen content in articular cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Regulation of procollagen synthesis and processing during ascorbate-induced extracellular matrix accumulation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Composition of Aniline Blue WS

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aniline Blue WS (Water Soluble) is a widely utilized biological stain, critical for various histological and cytological procedures. It is not a singular chemical entity but rather a mixture of sulfonated triphenylmethane (B1682552) dyes. This technical guide provides a comprehensive overview of the chemical composition of this compound WS, detailing its primary components, their chemical properties, and relevant experimental protocols for their application and analysis. The information herein is intended to equip researchers and professionals with the foundational knowledge required for the effective and accurate use of this important dye.

Chemical Composition of this compound WS

This compound WS is principally a mixture of two key components: Methyl Blue and Water Blue.[1] The relative proportions of these components can vary between different commercial preparations, which accounts for the different CAS numbers and molecular formulas often associated with "this compound WS". The synthesis of triphenylmethane dyes typically involves the condensation of aromatic amines with a central carbonyl-containing molecule, followed by sulfonation and oxidation. This process inherently leads to a mixture of closely related structures.

Primary Components

The two main constituents of this compound WS are:

-

Water Blue (Acid Blue 22, C.I. 42755): A trisulfonated derivative of triphenylmethane.

-

Methyl Blue (Acid Blue 93, C.I. 42780): A more highly sulfonated triphenylmethane derivative.[2]

The structures of these components are illustrated below.

Quantitative Data

The table below summarizes the key chemical identifiers and properties of the primary components of this compound WS.

| Property | Water Blue (Acid Blue 22) | Methyl Blue (Acid Blue 93) |

| Colour Index (C.I.) No. | 42755[3][4][5] | 42780[6][7] |

| CAS Number | 28631-66-5[8][9][10] | 28983-56-4[11] |

| Molecular Formula | C₃₂H₂₅N₃Na₂O₉S₃[8][9][10][12] | C₃₇H₂₇N₃Na₂O₉S₃[11] |

| Molecular Weight | 737.73 g/mol [8][9] | 799.81 g/mol |

| Synonyms | This compound, China Blue, Soluble Blue 3M[3][4] | Cotton Blue, Poirrier's Blue |

Experimental Protocols

Application in Histological Staining

This compound WS is a cornerstone of several polychrome staining techniques used to differentiate tissue components, particularly collagen.

This method is extensively used to distinguish collagen from muscle tissue.

Principle: The technique involves the sequential application of three solutions: a nuclear stain (e.g., Weigert's iron hematoxylin), a cytoplasmic stain (e.g., Biebrich scarlet-acid fuchsin), and a collagen stain (this compound). A polyacid, such as phosphomolybdic or phosphotungstic acid, is used to decolorize the cytoplasm before the application of this compound, which then selectively stains the collagen.

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour to improve stain quality. Rinse with running tap water to remove the yellow color.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) working solution for 10 minutes. Rinse in warm running tap water for 10 minutes.

-

Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse with distilled water.

-

Differentiation: Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Collagen Staining: Without rinsing, transfer the sections to an this compound solution and stain for 5-10 minutes.

-

Final Differentiation: Rinse briefly in distilled water and differentiate in a 1% acetic acid solution for 2-5 minutes.

-

Dehydration and Mounting: Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen: Blue

This technique is another classic method for visualizing connective tissue.

Principle: This method utilizes a combination of acid fuchsin and a solution containing this compound and Orange G with phosphotungstic acid to differentially stain various tissue components.

Protocol:

-

Deparaffinization and Rehydration: As with Masson's Trichrome.

-

Staining with Acid Fuchsin: Stain sections in a 0.5% acid fuchsin solution for 1-5 minutes.

-

This compound/Orange G Staining: Immerse slides in the this compound-Orange G-phosphotungstic acid solution for 20 minutes to 1 hour.

-

Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount.

Expected Results:

-

Collagen: Deep blue

-

Nuclei, Muscle: Red

-

Erythrocytes: Orange/Yellow

Analytical Protocols for Compositional Analysis

Determining the precise ratio of Methyl Blue to Water Blue and identifying any impurities in a given batch of this compound WS requires chromatographic techniques.

Principle: Reversed-phase HPLC can be used to separate the sulfonated triphenylmethane components based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The addition of an ion-pairing agent to the mobile phase is often necessary to achieve good separation of these highly polar, anionic dyes.

Suggested Methodology:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.

-

Aqueous Buffer: An ammonium (B1175870) acetate (B1210297) or dihexylammonium acetate buffer can be effective.[13] The pH of the mobile phase can be adjusted to optimize separation.

-

Organic Solvent: Acetonitrile is a common choice.

-

-

Detection: A UV-Vis detector set at the absorption maximum of the dyes (around 600 nm) or a photodiode array (PDA) detector to acquire full spectra. For more detailed analysis, a mass spectrometer (MS) can be coupled to the HPLC system (HPLC-MS) to identify the individual components based on their mass-to-charge ratio.[13]

Sample Preparation:

-

Prepare a stock solution of the this compound WS powder in deionized water or a suitable buffer.

-

Dilute the stock solution to an appropriate concentration for HPLC analysis.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Conclusion

This compound WS is a complex but invaluable tool in research and diagnostics. A thorough understanding of its chemical composition as a mixture of Water Blue and Methyl Blue is essential for its consistent and reliable application. The variability in the composition of commercial batches underscores the importance of analytical methods, such as HPLC, for quality control and for ensuring the reproducibility of experimental results. The protocols provided in this guide offer a solid foundation for both the practical application of this compound WS in staining and for its detailed chemical analysis.

References

- 1. This compound WS - Wikipedia [en.wikipedia.org]

- 2. This compound | Biostains and Dyes [biostains.org]

- 3. Water blue - Wikipedia [en.wikipedia.org]

- 4. Water blue - Wikiwand [wikiwand.com]

- 5. Water Blue, C.I. 42755 - Biognost [biognost.com]

- 6. This compound Water Sol. (CI no. 42780) | Dry Stains & Dyes | Pioneer Research Chemicals [pioneerresearch.co.uk]

- 7. ANILINE [sdfine.com]

- 8. scbt.com [scbt.com]

- 9. This compound W/S Certified | 28631-66-5 | FA52697 [biosynth.com]

- 10. Water blue - Wikidata [wikidata.org]

- 11. This compound water soluble, Hi-Cert™ [himedialabs.com]

- 12. Certificate of Analysis [alphachemika.co]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Identifying Plasmodesmata-Associated Callose Using Aniline Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callose, a β-1,3-glucan polymer, plays a critical role in regulating intercellular communication in plants by modulating the permeability of plasmodesmata (PD), the microscopic channels connecting adjacent plant cells.[1][2][3] The dynamic deposition and degradation of callose at the neck region of plasmodesmata effectively control the symplastic transport of molecules, a process integral to plant development, signaling, and defense against pathogens.[1][3][4] Aniline (B41778) blue, a fluorochrome that specifically binds to β-1,3-glucans, has become an indispensable tool for the visualization and quantification of plasmodesmata-associated callose.[5] This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for identifying and quantifying plasmodesmata-associated callose using aniline blue staining.

Principle of this compound Staining

This compound is a water-soluble dye that exhibits fluorescence when it complexes with β-1,3-glucans like callose.[5] When excited with ultraviolet (UV) light, the this compound-callose complex emits a characteristic yellow-green fluorescence, allowing for the specific detection of callose deposits within plant tissues. While this compound can also bind to other cell wall components, its affinity for β-1,3-glucans is significantly higher, making it a reliable stain for callose visualization.[5]

Experimental Protocols

The successful staining and quantification of plasmodesmata-associated callose are highly dependent on the chosen experimental protocol. Factors such as tissue fixation, clearing, staining solution composition, and incubation time can significantly impact the results. Recent studies have compared various methods, concluding that fixation of plant tissue prior to this compound staining yields the most reproducible results for quantifying callose at plasmodesmata.[6][7]

Below are detailed methodologies for this compound staining, with variations to accommodate different experimental needs and plant species.

Method 1: Staining of Fixed Plant Tissue (Recommended for Reproducibility)

This method, adapted from several sources, is considered the most reliable for quantitative analysis of plasmodesmata-associated callose.[6][7]

1. Tissue Fixation:

-

Excise small pieces of plant tissue (e.g., leaf discs) and immediately immerse them in a fixative solution. Common fixatives include:

- Ethanol (B145695):Acetic Acid (3:1 v/v): Immerse tissue for at least 2 hours to overnight.[8][9] This mixture also serves to clear the tissue by removing chlorophyll (B73375).

- Formaldehyde-based fixatives (e.g., FAA: 10% Formaldehyde, 50% Ethanol, 5% Acetic Acid, 35% Water): Provides good structural preservation for long-term storage.[10]

- Methanol:Acetic Acid (MA solution - 50% methanol, 10% acetic acid): Fix for at least 2 hours in the cold.

2. Tissue Clearing (if not achieved during fixation):

-

If chlorophyll is not completely removed during fixation, further clearing can be achieved by incubating the tissue in 95% ethanol, changing the ethanol multiple times until the tissue is transparent.[5]

3. Rehydration and Washing:

-

Wash the fixed and cleared tissue with distilled water to remove the fixative and clearing agents.

-

Subsequently, wash the tissue with a phosphate (B84403) buffer (e.g., 150 mM K2HPO4 or 0.01 M K3PO4, pH adjusted as needed for the staining solution).[8]

4. Staining:

-

Prepare the this compound staining solution. Common concentrations range from 0.01% to 1% (w/v) this compound in a phosphate buffer (e.g., 0.01 M K3PO4 at pH 12 or 150 mM K2HPO4 at pH 9.0-9.5).[11][12]

-

Immerse the tissue in the this compound solution. Vacuum infiltration for a few minutes can enhance stain penetration.

-

Incubate for 30 minutes to 2 hours in the dark at room temperature with gentle agitation.

5. Mounting and Microscopy:

-

Mount the stained tissue on a microscope slide in a drop of the staining solution or a glycerol-based mounting medium.

-

Observe the sample using a fluorescence microscope or a confocal laser scanning microscope.

Method 2: In Vivo Staining of Unfixed Tissue

This method allows for the rapid, in-situ visualization of callose but may be less reliable for quantitative comparisons due to potential stress responses induced by the infiltration process.[1][7]

1. Preparation:

2. Infiltration:

-

Using a needleless syringe, gently infiltrate the this compound solution into the leaf tissue while it is still attached to the plant.[7]

3. Incubation:

-

Allow the stain to incubate for a short period (e.g., 30-60 minutes).[7]

4. Microscopy:

-

Excise the infiltrated tissue and mount it on a slide for immediate observation under a fluorescence microscope with the appropriate filter set.

Summary of Key Experimental Parameters

| Parameter | Method 1 (Fixed Tissue) | Method 2 (In Vivo) | Key Considerations |

| Fixation | Yes (e.g., Ethanol:Acetic Acid, FAA) | No | Fixation provides better preservation and reproducibility.[6][7] |

| Clearing | Yes (often combined with fixation) | No | Essential for reducing background fluorescence from chlorophyll. |

| Staining Solution | 0.01% - 1% this compound in buffer (pH 9-12) | 0.1% - 1% this compound in buffer (pH ~7.4) | Higher pH can enhance fluorescence but may also affect tissue integrity. |

| Incubation Time | 30 minutes - 2 hours | 30 - 60 minutes | Shorter incubation for in vivo to minimize stress artifacts. |

| Application | Quantitative analysis, high-resolution imaging | Rapid, qualitative assessment | Method 1 is recommended for reliable quantification.[6][7] |

Quantitative Data Analysis

The quantification of plasmodesmata-associated callose is typically performed by analyzing fluorescence microscopy images. The number of fluorescent callose deposits per unit area of the cell wall is a more reliable metric than fluorescence intensity alone.[14]

1. Image Acquisition:

-

Capture Z-stacks of images from multiple regions of interest using a confocal microscope to ensure all plasmodesmata within the focal plane are recorded.[6]

-

Maintain consistent microscope settings (laser intensity, gain, pinhole) across all samples to be compared.

2. Image Processing and Analysis:

-

Image analysis software such as Fiji (ImageJ) is commonly used for quantification.[2][5]

-

Automated Analysis: Plugins like "CalloseQuant" or the "Trainable Weka Segmentation" can be used for semi-automated, non-biased quantification of callose deposits.[1][5]

-

Manual Analysis: Manual counting of fluorescent spots can also be performed, and studies have shown it can produce similar results to semi-automated methods, albeit with a potentially narrower data distribution.[6]

-

The general workflow involves converting the image to 8-bit, applying a threshold to distinguish callose spots from the background, and then using particle analysis tools to count the number of spots.

Signaling Pathways Regulating Plasmodesmal Callose

The deposition of callose at plasmodesmata is a tightly regulated process, often initiated in response to pathogen attack or environmental stress. Several signaling pathways converge to control the activity of callose synthases (CalSs or GSLs) and β-1,3-glucanases, the enzymes responsible for callose synthesis and degradation, respectively.[4][15]

Key signaling molecules and components include:

-

Pathogen-Associated Molecular Patterns (PAMPs): Molecules like flagellin (B1172586) (flg22) and chitin (B13524) are recognized by pattern recognition receptors (PRRs) on the plant cell surface, triggering a signaling cascade that leads to callose deposition.[16][17]

-

Salicylic Acid (SA): A key plant defense hormone that plays a crucial role in inducing callose deposition at plasmodesmata, often through the upregulation of specific CalS genes.[4][17]

-

Jasmonic Acid (JA): Another defense hormone that can have antagonistic or synergistic effects with SA in regulating callose, depending on the specific plant-pathogen interaction.[15]

-

Reactive Oxygen Species (ROS): Produced during stress responses, ROS can act as signaling molecules to induce callose synthesis.[15][16]

-

Plasmodesmata-Located Proteins (PDLPs): These proteins can modulate callose deposition and plasmodesmal permeability.[4][17]

Caption: Signaling pathway for pathogen-induced callose deposition at plasmodesmata.

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and quantification of plasmodesmata-associated callose using this compound staining.

Caption: Experimental workflow for this compound staining and quantification of callose.

Conclusion

This compound staining is a powerful and widely used technique for studying the dynamics of callose deposition at plasmodesmata. By selecting the appropriate protocol, particularly one involving tissue fixation for quantitative studies, researchers can obtain reliable and reproducible data. The combination of meticulous experimental execution and robust image analysis provides valuable insights into the regulation of intercellular communication in plants, with significant implications for understanding plant development, stress responses, and the development of novel strategies for crop protection and improvement.

References

- 1. In Vivo this compound Staining and Semiautomated Quantification of Callose Deposition at Plasmodesmata | Springer Nature Experiments [experiments.springernature.com]

- 2. Imaging callose at plasmodesmata using this compound: quantitative confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Callose homeostasis at plasmodesmata: molecular regulators and developmental relevance [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Reliable detection and quantification of plasmodesmal callose in Nicotiana benthamiana leaves during defense responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Tips on Preserving Tissue — Research — Department of Plant Science [plantscience.psu.edu]

- 11. This compound staining of quanatification of plasmodesmal callose [jic.ac.uk]

- 12. apsnet.org [apsnet.org]

- 13. researchgate.net [researchgate.net]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Callose metabolism and the regulation of cell walls and plasmodesmata during plant mutualistic and pathogenic interactions - PMC [pmc.ncbi.nlm.nih.gov]

Aniline Blue Staining for the Analysis of Yeast Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cellular integrity, mediating interactions with the environment, and serving as a key target for antifungal therapies. A primary component of the yeast cell wall is β-(1,3)-glucan, a polysaccharide that plays a vital role in cell wall structure and remodeling. Aniline (B41778) blue is a fluorescent dye that specifically binds to β-(1,3)-glucans, making it an invaluable tool for the visualization and quantification of this critical cell wall component.[1][2] This technical guide provides an in-depth overview of the principles and applications of aniline blue staining in yeast research, complete with detailed experimental protocols and data presentation.

Principle of this compound Staining

This compound is a fluorochrome that exhibits enhanced fluorescence upon binding to β-(1,3)-glucans.[1][3] This interaction is believed to be dependent on the stereochemical conformation of the glucan polymer, with the dye intercalating into the helical structure of the polysaccharide.[3] In yeast, such as Saccharomyces cerevisiae and Schizosaccharomyces pombe, this compound staining is particularly prominent at sites of active cell wall synthesis and remodeling, such as the septum and bud scars.[1][2] A significant advantage of this compound over other cell wall stains like Calcofluor white is its high specificity for β-(1,3)-glucans and its ability to stain both live and fixed cells without significant cytoplasmic background fluorescence, which is particularly beneficial for quantitative analyses.[1][4][5]

Applications in Yeast Research

This compound staining is a versatile technique with a broad range of applications in yeast biology and drug development:

-

Cell Cycle Analysis: The specific staining of the septum in dividing yeast cells allows for the accurate determination of the septum index, a key metric in cell cycle studies.[1][4][5]

-